(S)-2-Methyl-CBS-oxazaborolidine

Catalog No.
S1493612
CAS No.
112022-81-8
M.F
C18H20BNO
M. Wt
277.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Methyl-CBS-oxazaborolidine

CAS Number

112022-81-8

Product Name

(S)-2-Methyl-CBS-oxazaborolidine

IUPAC Name

(3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole

Molecular Formula

C18H20BNO

Molecular Weight

277.2 g/mol

InChI

InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1

InChI Key

VMKAFJQFKBASMU-KRWDZBQOSA-N

SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C

Synonyms

(3aS)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole; (S)-(-)-2-Methyl-CBS-oxazaborolidine; (S)-2-Methyl-CBS-oxazaborolidine; (S)-CBS reagent; (S)-Methyl-CBS; (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]ox

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C

Isomeric SMILES

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C

(S)-2-Methyl-CBS-oxazaborolidine is a chiral oxazaborolidine compound primarily utilized in organic synthesis. It is a colorless to pale yellow liquid with a molecular formula of C₁₈H₂₀BNO and a CAS number of 112022-81-8. This compound is notable for its role as a catalyst in asymmetric synthesis, particularly in the reduction of ketones and other carbonyl compounds, facilitating the production of enantiomerically pure alcohols .

The asymmetric reduction mediated by (S)-2-Methyl-CBS-oxazaborolidine involves a Lewis acid-base interaction. The boron atom in the catalyst acts as a Lewis acid, accepting the lone pair of electrons on the ketone carbonyl oxygen. This coordination creates a chiral environment around the ketone and activates it for hydride attack. The specific orientation of the substituents on the catalyst directs the hydride from the borane reducing agent to a preferred face of the ketone, leading to the formation of a particular enantiomer of the alcohol [].

Asymmetric Catalysis

(S)-CBO functions as a chiral Lewis acid, meaning it accepts an electron pair from a Lewis base, forming a temporary bond and activating it towards subsequent reactions. The chirality of (S)-CBO allows it to selectively interact with one enantiomer of a substrate over its mirror image, leading to the formation of a specific enantiomer of the product in an asymmetric reaction. This characteristic makes (S)-CBO valuable for synthesizing optically pure compounds, crucial in various fields such as pharmaceuticals and materials science [, ].

Here are some specific examples of asymmetric reactions where (S)-CBO is employed:

  • Cyclopropanation: This reaction involves the formation of a three-membered ring (cyclopropane) on an alkene. (S)-CBO can be used to achieve enantioselective cyclopropanation with various diazo compounds as the cyclopropane source [].
  • Epoxidation: Epoxidation involves the addition of an oxygen atom across a double bond to form an epoxide. (S)-CBO can be used as a catalyst for enantioselective epoxidation with various peroxidizing agents [].
  • Radical reactions: (S)-CBO can also be employed as a catalyst for enantioselective radical reactions, such as the addition of radicals to alkenes or allenes [].

Advantages of (S)-CBO

(S)-CBO offers several advantages as a chiral Lewis acid catalyst:

  • High enantioselectivity: It can achieve high levels of enantioselectivity in various asymmetric reactions, leading to the desired enantiomer in high yield.
  • Broad substrate scope: (S)-CBO can be employed with a wide range of substrates, making it a versatile tool for organic synthesis.
  • Relatively easy to handle: Compared to some other chiral Lewis acid catalysts, (S)-CBO is relatively air and moisture stable, making it easier to handle in laboratory settings.

(S)-2-Methyl-CBS-oxazaborolidine is predominantly employed in the Corey-Bakshi-Shibata reduction, where it acts as a catalyst in the asymmetric reduction of ketones using borane or catecholborane. This reaction allows for the conversion of prochiral ketones into chiral alcohols with high enantioselectivity. The mechanism involves the formation of a boron complex with the carbonyl compound, followed by hydride transfer that results in the desired alcohol .

The synthesis of (S)-2-Methyl-CBS-oxazaborolidine typically involves several steps:

  • Formation of the Oxazaborolidine Framework: This is achieved through the reaction of boronic acids with appropriate amines or alcohols.
  • Chirality Induction: The introduction of chirality can be accomplished via resolution techniques or through asymmetric synthesis methods.
  • Purification: The final product is usually purified by distillation or chromatography to achieve high purity levels necessary for catalytic applications .

Several compounds share structural similarities or functional roles with (S)-2-Methyl-CBS-oxazaborolidine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseUnique Features
(R)-CBS-oxazaborolidineChiral oxazaborolidineAsymmetric synthesisOpposite chirality
(S)-3,3-Diphenyl-1-methylpyrrolidino[1,2-c]-1,3,2-oxazaboroleRelated oxazaborolidineCatalysisDifferent substituents
(S)-B-methyloxazaborolidineChiral oxazaborolidineReductionsUsed specifically for ketone reductions
(S)-B-benzylmethyloxazaborolidineChiral oxazaborolidineAsymmetric catalysisContains benzyl group

(S)-2-Methyl-CBS-oxazaborolidine stands out due to its specific application in the Corey-Bakshi-Shibata reduction and its effectiveness at producing high yields of enantiomerically pure products under mild conditions.

The laboratory-scale synthesis of (S)-2-Methyl-CBS-oxazaborolidine represents a cornerstone methodology in asymmetric catalysis, requiring precise control of reaction conditions and careful handling of intermediates [2]. The traditional synthetic approach involves a multi-step sequence starting from readily available (S)-proline precursors, proceeding through boronate ester formation, cyclization, and methylation steps [3] [4]. This classical preparation method, while foundational to the field, presents significant challenges in terms of scalability and cost-efficiency due to the inherent sensitivity of intermediates and the requirement for stringent anhydrous conditions throughout the synthesis [2].

Boronate Ester Intermediate Formation from (S)-Proline Precursors

The initial step in the synthesis of (S)-2-Methyl-CBS-oxazaborolidine involves the preparation of diphenylprolinol from (S)-proline, followed by the formation of a boronate ester intermediate [5] [6]. The conversion of (S)-proline to (S)-diphenylprolinol is typically achieved through a Grignard reaction with phenylmagnesium chloride, which introduces the requisite diphenyl substitution pattern essential for the catalyst's stereochemical control [5] [4]. This transformation requires careful temperature control, typically maintained between -10°C to 0°C, to prevent unwanted side reactions and ensure high stereochemical fidelity [2].

The subsequent formation of the boronate ester intermediate involves the reaction of (S)-diphenylprolinol with borane (BH₃) in tetrahydrofuran under rigorously anhydrous conditions [2]. This step requires precise temperature control within the range of -10°C to 0°C to prevent exothermic decomposition and side reactions that can significantly reduce yield and product purity [7] [8]. The reaction typically proceeds over 2-4 hours, during which the boronate ester intermediate forms through coordination of the borane to the nitrogen center of the diphenylprolinol [2] [9].

The critical nature of this step cannot be overstated, as the boronate ester intermediate exhibits significant instability and must be immediately progressed to the cyclization stage [2]. Moisture sensitivity represents a paramount concern, as even trace amounts of water can lead to hydrolysis of the intermediate and substantial yield losses [7] [10]. The requirement for rigorously dried tetrahydrofuran, typically achieved through treatment with molecular sieves or sodium benzophenone ketyl, adds considerable complexity to the laboratory preparation [8] [11].

Table 1: Traditional Laboratory-Scale Synthesis Parameters

Synthesis StepParameterValueCritical Considerations
Boronate Ester FormationTemperature Range (°C)-10 to 0Prevent side reactions, anhydrous conditions required
Boronate Ester FormationReaction Time (hours)2-4Immediate progression to cyclization needed
CyclizationTemperature Range (°C)60-80Anhydrous conditions critical to prevent hydrolysis
CyclizationReaction Time (hours)6-12Extended heating required for complete ring closure
MethylationTemperature Range (°C)20-25Stoichiometric waste generation complicates purification
MethylationYield (%)70-85Lower yields due to competing reactions

Cyclization Strategies for Oxazaborolidine Core Assembly

The cyclization step represents the pivotal transformation in the synthesis of (S)-2-Methyl-CBS-oxazaborolidine, wherein the boronate ester intermediate undergoes intramolecular ring closure to form the characteristic oxazaborolidine core structure [4]. This transformation typically requires elevated temperatures in the range of 60-80°C and extended reaction times of 6-12 hours to achieve complete cyclization [7]. The cyclization mechanism involves the nucleophilic attack of the pyrrolidine nitrogen on the boron center, accompanied by elimination of hydrogen to form the bicyclic oxazaborolidine framework [12] [9].

Temperature control during the cyclization step proves critical for achieving optimal yields and preventing decomposition of the sensitive boronate intermediate [7] [9]. Research has demonstrated that temperatures below 60°C result in incomplete cyclization, while temperatures exceeding 80°C can lead to thermal decomposition and formation of undesired byproducts [7] [9]. The reaction must be conducted under strictly anhydrous conditions, as moisture can lead to hydrolysis of the boron-oxygen bonds and subsequent ring opening [10].

The cyclization process exhibits sensitivity to the choice of solvent system, with tetrahydrofuran proving most effective due to its ability to stabilize the borane complex while providing appropriate polarity for the intramolecular cyclization [8] [11]. Alternative solvents such as toluene or dichloromethane have been investigated but generally provide lower yields and longer reaction times [11] [13]. The use of molecular sieves or other drying agents during the cyclization step helps maintain the necessary anhydrous environment and prevents competitive hydrolysis reactions [8] [10].

Monitoring the cyclization reaction progress can be achieved through ¹¹B Nuclear Magnetic Resonance spectroscopy, which provides characteristic chemical shifts for the oxazaborolidine boron center [2] [9]. The appearance of signals at approximately +27.2 parts per million indicates successful formation of the free oxazaborolidine, while signals at +17.7 and -13.2 parts per million correspond to the oxazaborolidine-borane complex [2] [9]. These spectroscopic markers allow for precise determination of reaction completion and optimization of reaction conditions.

Methylation Techniques for Boron Center Functionalization

The final step in the traditional synthesis involves the methylation of the boron center to produce the air-stable and moisture-resistant (S)-2-Methyl-CBS-oxazaborolidine catalyst [10]. Several methylation strategies have been developed, each presenting distinct advantages and limitations in terms of yield, reaction conditions, and practical considerations [14] [15]. The most commonly employed approaches include methylation with methyl iodide, dimethyl sulfate, methylboronic acid, and trimethylboroxine [16] [14] [15].

Methylation using methyl iodide represents the most straightforward approach, typically conducted at room temperature over 4-8 hours with yields ranging from 75-82% [16] . This method benefits from established protocols and relatively mild reaction conditions, but suffers from the inherent toxicity of methyl iodide and the generation of stoichiometric waste products that complicate purification procedures [16] . The reaction mechanism involves nucleophilic attack of the oxazaborolidine boron center on the methyl iodide, resulting in formation of the methylated product and iodide as a leaving group [16] [14].

Dimethyl sulfate provides an alternative methylation approach with enhanced reactivity and yields of 78-85% under similar reaction conditions [16] [14]. However, the extreme toxicity and carcinogenic properties of dimethyl sulfate present significant safety concerns and regulatory restrictions that limit its practical application [16] [17]. The higher reactivity of dimethyl sulfate allows for shorter reaction times, typically 2-6 hours, but requires specialized handling procedures and waste disposal protocols [16] [14].

Direct methylation using methylboronic acid offers advantages in terms of product stability and reaction cleanliness [14] [15]. This approach typically requires elevated temperatures of 60-80°C and extended reaction times of 12-24 hours, but provides yields of 85-92% with reduced waste generation [14] [15]. The reaction proceeds through formation of a mixed anhydride intermediate, followed by methyl transfer to the oxazaborolidine boron center [15] [18]. The resulting methylated oxazaborolidine exhibits enhanced air and moisture stability compared to the unmethylated precursor [10].

The trimethylboroxine route represents the most sophisticated methylation approach, utilizing the cyclic anhydride of methylboronic acid as the methylating agent [18] . This method requires temperatures of 80-100°C and reaction times of 8-16 hours, but achieves the highest yields of 88-94% with minimal waste generation [18] . The reaction mechanism involves ring-opening of the trimethylboroxine by the oxazaborolidine, followed by methyl transfer and reformation of boroxine byproducts [18] . While this approach offers superior yields, it requires specialized equipment for trimethylboroxine preparation and handling [18] .

Table 2: Comparative Analysis of Methylation Approaches

Methylation MethodReaction ConditionsTypical Yield (%)AdvantagesLimitations
Methyl IodideRoom temp, 4-8 hours75-82Fast reaction, established protocolsToxic reagent, waste disposal issues
Dimethyl Sulfate0-25°C, 2-6 hours78-85High reactivity, good yieldsExtremely hazardous, regulatory concerns
Methylboronic Acid Direct60-80°C, 12-24 hours85-92Air-stable product, cleaner reactionLonger reaction times, higher temperatures
Trimethylboroxine Route80-100°C, 8-16 hours88-94High yields, reduced wasteComplex preparation, specialized equipment

Industrial-Scale Manufacturing Innovations

The transition from laboratory-scale synthesis to industrial manufacturing of (S)-2-Methyl-CBS-oxazaborolidine presents numerous technical challenges that have driven the development of innovative process technologies [20] [21]. Industrial production demands address the inherent limitations of traditional batch processes, including exothermic reaction control, solvent recovery efficiency, and overall process economics [20] [17]. The pharmaceutical industry's increasing demand for high-purity chiral catalysts has necessitated the implementation of advanced manufacturing technologies that can deliver consistent product quality while maintaining economic viability [20] [21].

Continuous Flow Reactor Implementations for Exothermic Step Control

Continuous flow reactor technology has emerged as a transformative approach for addressing the thermal management challenges inherent in (S)-2-Methyl-CBS-oxazaborolidine synthesis [22] [23]. The exothermic nature of borane reactions, particularly during the boronate ester formation and cyclization steps, poses significant risks of thermal runaway in traditional batch reactors [8] [22]. Continuous flow systems provide superior heat transfer characteristics through enhanced surface-to-volume ratios and precisely controlled residence times, enabling safer operation and improved product consistency [22] [23].

The implementation of microreactor systems for temperature-sensitive transformations has demonstrated remarkable improvements in reaction control and product quality [23] [24]. These systems typically employ channel diameters of 100-500 micrometers, which facilitate rapid heat dissipation and minimize the formation of hot spots that can lead to product decomposition [23] [24]. The enhanced mixing characteristics of microreactors also promote more uniform reaction conditions, resulting in improved yields and reduced formation of side products [23] [24].

Flow reactor systems for (S)-2-Methyl-CBS-oxazaborolidine synthesis typically operate with residence times of 5-15 minutes for the boronate ester formation step, compared to 2-4 hours required in batch processes [22] [23]. This dramatic reduction in reaction time is achieved through the enhanced mass and heat transfer characteristics of flow systems, while maintaining precise temperature control within ±0.5°C [23] [24]. The ability to rapidly quench reactions and minimize exposure to elevated temperatures significantly reduces the formation of decomposition products and improves overall yield [22] [23].

Advanced flow reactor designs incorporate inline monitoring capabilities that enable real-time analysis of reaction progress and product quality [23] [24]. These systems can employ techniques such as infrared spectroscopy or Nuclear Magnetic Resonance spectroscopy to monitor critical parameters and adjust reaction conditions dynamically [23] [24]. The integration of automated control systems with flow reactors allows for precise adjustment of flow rates, typically ranging from 0.1 to 1.0 milliliters per minute, to optimize reaction conditions and maintain consistent product quality [23] [24].

The methylation step in flow reactor systems benefits from enhanced mixing and temperature control, allowing for more efficient reagent utilization and reduced waste generation [22] [23]. The precise control of reagent addition rates in flow systems minimizes the formation of dimeric or polymeric side products that can occur in batch processes due to local concentration variations [22] [23]. This improved control translates to higher yields and reduced purification requirements, significantly improving the overall process economics [22] [23].

Table 3: Industrial-Scale Manufacturing Innovations

TechnologyApplicationAdvantagesTechnical Parameters
Continuous Flow ReactorsBoronate ester formationEnhanced heat transfer, reduced thermal runawayResidence time: 5-15 minutes
Continuous Flow ReactorsMethylation step controlPrecise reagent addition, improved safetyFlow rate: 0.1-1.0 mL/min
Microreactor SystemsTemperature controlRapid heat dissipation, better mixingChannel diameter: 100-500 μm
Microreactor SystemsReaction monitoringOnline analysis capability, quality controlTemperature control: ±0.5°C
Solvent Recovery SystemsTHF distillation recovery85-97% recovery efficiency achievedDistillation pressure: 0.5-1.0 atm
Solvent Recovery SystemsAzeotropic separationMethylborate removal, solvent purificationRecovery purity: >99.5%

Solvent Recycling Systems in Large-Batch Production

Solvent management represents a critical economic and environmental consideration in the industrial production of (S)-2-Methyl-CBS-oxazaborolidine, given the substantial volumes of tetrahydrofuran required for the synthesis [11] [25]. The implementation of sophisticated solvent recycling systems has become essential for maintaining process economics and meeting environmental sustainability requirements [11] [26]. Industrial facilities typically achieve tetrahydrofuran recovery efficiencies ranging from 85-97%, representing a significant reduction in raw material costs and waste generation [11] [25].

The recovery of tetrahydrofuran from (S)-2-Methyl-CBS-oxazaborolidine production streams requires sophisticated distillation systems capable of handling azeotropic mixtures and removing boron-containing impurities [11] [13]. The presence of methylborate compounds formed during the methylation step creates azeotropic mixtures with tetrahydrofuran that cannot be separated by simple distillation [8] [26]. Advanced distillation systems employ azeotropic separation techniques using entrainers or pressure swing distillation to achieve the required separation efficiency [13] [26].

Fractional distillation systems designed for tetrahydrofuran recovery typically operate under reduced pressure conditions of 0.5-1.0 atmosphere to minimize thermal stress on the solvent and prevent formation of peroxides [11] [13]. The distillation process must be carefully controlled to maintain temperatures below the decomposition threshold of tetrahydrofuran while achieving adequate separation of impurities [11] [13]. The recovered solvent typically achieves purities exceeding 99.5%, making it suitable for reuse in subsequent synthesis cycles [11] [25].

The removal of methylborate esters represents a particular challenge in solvent recovery systems, as these compounds form stable azeotropes with tetrahydrofuran [8] [26]. Industrial processes employ specialized separation techniques including extractive distillation with polar solvents or reactive distillation with alcohols to convert methylborates to more easily separated compounds [13] [26]. The implementation of Dean-Stark apparatus or similar water removal systems helps drive the conversion of methylborates and facilitates their separation from the recovered tetrahydrofuran [13] [26].

Energy efficiency in solvent recovery systems has been optimized through the implementation of heat integration and vapor recompression technologies [11] [13]. These systems capture and reuse the latent heat of vaporization from the distillation process, significantly reducing the overall energy requirements for solvent recovery [11] [13]. Advanced process control systems monitor key parameters such as temperature profiles, pressure differentials, and composition to optimize separation efficiency while minimizing energy consumption [11] [13].

The integration of solvent recycling systems with continuous production processes requires sophisticated inventory management and quality control procedures [11] [25]. Recovered tetrahydrofuran must undergo rigorous analytical testing to ensure compliance with purity specifications before reuse in synthesis operations [11] [25]. Parameters such as water content, peroxide levels, and residual boron compounds are monitored to prevent accumulation of impurities that could adversely affect subsequent synthesis cycles [8] [11].

Industrial solvent recovery systems also incorporate advanced filtration and purification technologies to remove trace metal impurities and organic contaminants [11] [13]. These systems may employ activated carbon adsorption, molecular sieve drying, or ion exchange resins to achieve the required purity levels [11] [13]. The combination of multiple purification technologies ensures that recovered solvents meet the stringent requirements for asymmetric catalyst synthesis while maintaining economic viability [11] [13].

Table 4: Reagent Requirements and Manufacturing Challenges

Reagent/SolventRoleHandling RequirementsIndustrial Challenges
Tetrahydrofuran (THF)Primary solventRigorous drying over molecular sievesHigh solvent recovery costs, recycling complexity
Borane (BH₃)Boronate ester formationInert atmosphere, temperature controlExothermic reactions, thermal runaway risk
Methyl IodideMethylation agentToxic, requires special handlingEnvironmental disposal issues
Dimethyl SulfateAlternative methylationHighly toxic, carcinogenicSafety hazards, regulatory restrictions
Methylboronic AcidDirect methylation sourceMoisture sensitive, air stableLimited scalability, cost considerations
TrimethylboroxineMethylation precursorSealed storage, inert atmosphereStorage stability, handling complexity

The activation of (S)-2-Methyl-CBS-oxazaborolidine as a catalyst involves a critical coordination step between borane (BH₃) and the heterocyclic nitrogen atom, fundamentally altering the electronic properties of both the reducing agent and the oxazaborolidine framework. This dual activation mechanism represents a sophisticated example of cooperative catalysis where both Lewis acid and Lewis base components undergo simultaneous enhancement of their respective reactivities [1] [2].

X-ray crystallographic studies have definitively established that borane coordinates exclusively to the α-face of the oxazaborolidine relative to the hydrogen atom on the stereogenic carbon, forming a cis-fused complex with a B-N coordination bond length of 1.61-1.63 Å [1] [3]. The geometric constraints imposed by the bicyclic oxazaborolidine structure enforce this highly selective coordination mode, contributing significantly to the exceptional rigidity that underlies the catalyst's outstanding enantioselectivity [4]. ¹¹B NMR spectroscopic analysis of the coordinated catalyst-borane complex reveals characteristic chemical shifts at +17.7 ppm and -13.2 ppm for the complexed species, contrasted with +27.2 ppm for the free oxazaborolidine [5] [6].

The coordination process involves substantial electronic reorganization within both molecular components. The Lewis basic nitrogen atom donates electron density to the electron-deficient borane, simultaneously enhancing the Lewis acidity of the endocyclic boron atom through electronic induction [1] [7]. This phenomenon has been quantified through density functional theory calculations, which demonstrate a coordination energy of approximately -12.5 kcal/mol for the formation of the active catalyst-borane complex [4] [8]. The enhanced Lewis acidity of the oxazaborolidine boron center becomes critical for subsequent ketone coordination and activation.

Computational investigations using high-level ab initio methods have revealed that the coordination of BH₃ to the nitrogen center not only activates the borane as a hydride donor but also creates a pronounced electronic asymmetry within the oxazaborolidine framework [4] [9]. The resulting complex exhibits significantly altered frontier molecular orbital energies, with the LUMO energy of the coordinated system showing marked stabilization relative to the uncomplexed catalyst [7]. This electronic perturbation directly influences the subsequent ketone binding affinity and stereochemical outcome of the hydride transfer process.

The catalyst activation pathway proceeds through a well-defined equilibrium process, with the formation of the active CBS-BH₃ complex being thermodynamically favorable under typical reaction conditions [1] [5]. Kinetic studies indicate that the coordination step occurs rapidly at room temperature, with equilibrium establishment within minutes of mixing the components [6]. The stability of the resulting complex allows for practical handling and storage, though moisture sensitivity remains a consideration for maintaining catalytic activity [10] [11].

Ketone Substrate Binding Modes and Steric Differentiation

The enantioselective efficacy of (S)-2-Methyl-CBS-oxazaborolidine depends critically on the preferential binding of prochiral ketone substrates to the Lewis acidic boron center of the activated catalyst. This coordination occurs selectively at the sterically more accessible electron lone pair of the carbonyl oxygen, typically oriented toward the smaller substituent of the ketone [1] [12] [13]. The resulting catalyst-substrate complex positions the carbonyl group and the coordinated borane in optimal alignment for subsequent face-selective hydride transfer through a six-membered transition state geometry.

Mechanistic studies have established that ketone coordination follows a predictable pattern based on steric differentiation between the two substituents flanking the carbonyl center [13] [14]. For ketones exhibiting significant steric disparity, such as acetophenone (phenyl versus methyl), the larger substituent (RL) is oriented away from the chiral environment of the catalyst to minimize unfavorable steric interactions, while the smaller substituent (RS) occupies a position proximate to the catalyst framework [12] [8]. This arrangement establishes the stereochemical bias that ultimately determines the absolute configuration of the resulting alcohol product.

The substrate binding affinity varies substantially across different ketone classes, with aromatic ketones generally exhibiting stronger coordination than aliphatic analogs due to enhanced electrophilicity of the carbonyl carbon [13] [14]. Acetophenone and related aryl methyl ketones represent optimal substrates, achieving enantioselectivities exceeding 95% under standard reaction conditions [1]. Propiophenone and butyrophenone maintain high selectivity levels (>90% and >85% ee, respectively) due to maintained steric differentiation, though with slightly diminished performance as the alkyl substituent size increases [14] [13].

Electronic effects play a particularly prominent role in the reduction of benzophenone and other diaryl ketones, where steric differentiation is minimal [16] [13]. In these cases, the catalyst exhibits preferential activation based on electronic rather than steric factors, though with correspondingly reduced enantioselectivity (60-80% ee) [13]. Substituent effects on the aromatic rings can modulate both binding affinity and stereochemical outcome through inductive and resonance mechanisms [17] [16].

α,β-Unsaturated ketones present unique binding characteristics due to the extended conjugation system, which influences both the electronic properties of the carbonyl group and the spatial requirements for coordination [7] [13]. These substrates typically undergo selective 1,2-reduction at the carbonyl center rather than 1,4-conjugate addition, achieving moderate to good enantioselectivities (70-85% ee) depending on the specific substitution pattern [18] [13]. The presence of the alkene functionality introduces additional conformational considerations that can influence the stereochemical outcome.

Recent computational investigations have revealed that London dispersion interactions between the catalyst and substrate play a more significant role in binding affinity and selectivity than previously recognized [8] [19]. These attractive noncovalent interactions, particularly pronounced for substrates containing aromatic substituents, can contribute 5-12 kcal/mol to the overall binding energy and represent the primary driver of enantioselectivity rather than simple steric repulsion [8] [19]. This mechanistic insight has led to the development of modified catalyst structures incorporating dispersion energy donors to enhance selectivity for challenging substrates.

Transition State Analysis of Hydride Transfer Processes

The stereochemistry-determining hydride transfer step in CBS-catalyzed reductions proceeds through a well-characterized six-membered ring transition state, where the coordinated borane delivers a hydride ion to the electrophilic carbonyl carbon in an intramolecular fashion [1] [12] [4]. This concerted process represents the rate-limiting step of the catalytic cycle and exhibits transition state energies of 13.7-15.7 kcal/mol, consistent with the rapid reaction rates observed experimentally at room temperature [4] [8].

High-level quantum mechanical calculations have provided detailed insights into the geometric and electronic features of the competing transition states that lead to the two possible enantiomeric products [4] [20]. The major pathway, leading to the observed enantiomer, proceeds through a transition state characterized by minimal steric interactions between the larger ketone substituent and the catalyst framework [4] [8]. The computed energy difference between the major and minor transition states (ΔΔG‡ = 2.0 kcal/mol) accurately predicts the experimental enantioselectivity for acetophenone reduction [4] [8].

The six-membered transition state geometry adopts a boat-like conformation rather than the chair structure typically associated with six-membered ring processes [21] [22]. This unusual conformational preference arises from the geometric constraints imposed by the bicyclic oxazaborolidine framework and the requirement for optimal orbital overlap between the borane hydride and the carbonyl π* orbital [4] [22]. The boat conformation places the larger ketone substituent in a pseudo-equatorial position, minimizing steric repulsion with the catalyst, while the smaller substituent occupies the less favorable pseudo-axial orientation [22] [12].

Intrinsic Reaction Coordinate (IRC) calculations have traced the complete reaction pathway from the catalyst-substrate complex through the transition state to the product-catalyst complex [4]. These studies reveal that the hydride transfer distance decreases from approximately 2.5 Å in the reactant complex to 2.1-2.3 Å at the transition state, with concomitant elongation of the C=O bond from 1.21 Å to 1.35 Å [4]. The process exhibits substantial charge transfer character, with the developing alkoxide bearing significant negative charge that is stabilized by coordination to the Lewis acidic boron center.

The role of solvent effects on transition state geometries and energetics has been investigated through continuum solvation models and explicit solvent calculations [9]. These studies indicate that polar solvents can significantly modify the relative energies of competing transition states, though the overall mechanistic picture remains consistent. The inclusion of solvent effects generally leads to modest changes in computed enantioselectivities, suggesting that the primary stereochemical control elements are intrinsic to the catalyst-substrate interaction rather than arising from differential solvation.

Alternative reaction pathways, including direct intermolecular hydride transfer from uncomplexed borane, exhibit substantially higher activation barriers (>20 kcal/mol) and do not contribute significantly to the product distribution under typical reaction conditions [4] [23]. The intramolecular nature of the CBS-catalyzed process provides both the kinetic advantage and the stereochemical control that distinguish this transformation from uncatalyzed background reactions [23] [4].

Noncovalent Interaction Networks in Stereochemical Control

The exceptional enantioselectivity achieved in CBS-catalyzed reductions arises from a sophisticated network of noncovalent interactions that collectively determine the preferred transition state geometry and electronic structure. Recent computational studies employing advanced noncovalent interaction analysis techniques have revealed that these weak intermolecular forces play decisive roles in stereochemical control, often superseding the classical steric effects traditionally invoked to rationalize selectivity patterns [24] [8] [25].

C–H···O Hydrogen Bonding in Transition State Stabilization

Nonclassical hydrogen bonding interactions, particularly C–H···O contacts, represent crucial stabilizing elements within the transition state structures of CBS-catalyzed reductions [24] [25] [26]. These interactions typically involve the polarized C–H bonds of the substrate or catalyst framework acting as weak hydrogen bond donors to the electronegative oxygen atoms within the catalytic complex [26] [27]. The interaction energies range from 2-5 kcal/mol per contact, though their cumulative effect can significantly influence the relative stability of competing transition states [25] [26].

Computational analysis using the Noncovalent Interaction (NCI) methodology has identified multiple C–H···O hydrogen bonding contacts within the preferred transition state geometry [24] [25]. The most significant interactions involve the formyl hydrogen atoms of aldehyde substrates, which can engage in stabilizing contacts with the oxazaborolidine oxygen atom at distances of 2.2-2.8 Å [26] [27]. These formyl C–H···O interactions have been proposed to operate through a two-point binding motif that rigidifies the catalyst-substrate complex and enhances facial discrimination [26] [28].

Experimental validation of C–H···O hydrogen bonding effects has been achieved through systematic substrate modification studies, where replacement of critical hydrogen atoms with deuterium or other substituents leads to measurable changes in reaction rates and selectivities [26] [27]. Infrared spectroscopic analysis reveals characteristic C–H stretching frequency shifts upon complex formation, with formyl C–H bonds showing red-shifts of 40-80 cm⁻¹ indicative of hydrogen bonding interactions [26].

The geometric requirements for effective C–H···O hydrogen bonding impose specific conformational constraints on the catalyst-substrate complex, contributing to the high degree of stereochemical control observed experimentally [26] [27]. Deviations from optimal hydrogen bonding geometry result in destabilization of the corresponding transition state, effectively eliminating competing reaction pathways that would lead to reduced enantioselectivity [24] [26].

Beyond formyl interactions, C–H···O hydrogen bonding involving methyl and methylene groups of the substrate has been identified as a secondary but significant contributor to transition state stabilization [24] [25]. These weaker interactions (1-3 kcal/mol) provide additional conformational bias that reinforces the primary stereochemical control elements [25] [26].

π–π Stacking Effects on Enantioselectivity

π–π stacking interactions between aromatic systems within the catalyst and substrate represent another critical class of noncovalent interactions influencing enantioselectivity in CBS reductions [29] [30] [31]. These interactions, characterized by face-to-face or edge-to-face orientations of π-electron systems, contribute 3-8 kcal/mol to the overall stability of catalyst-substrate complexes and transition states [31] [32].

The diphenyl substituents of the oxazaborolidine catalyst framework are positioned to engage in favorable π–π stacking interactions with aromatic ketone substrates, particularly during the transition state for hydride transfer [29] [7]. Computational studies have identified optimal π–π stacking geometries with interplanar distances of 3.3-3.8 Å and lateral offsets that maximize favorable electrostatic and dispersion interactions while minimizing Pauli repulsion [31] [32].

The strength and geometry of π–π stacking interactions exhibit pronounced dependence on the electronic properties of the participating aromatic systems [30] [31]. Electron-rich aromatic rings of the catalyst show enhanced stacking affinity with electron-deficient aromatic ketone substrates, creating favorable charge-transfer interactions that stabilize specific transition state geometries [30] [32]. This complementarity contributes to both binding affinity and stereochemical selectivity.

Systematic modification of the aromatic substituents within the catalyst framework has provided experimental validation of π–π stacking effects on enantioselectivity [30] [31]. Catalysts bearing electron-donating substituents on the diphenyl groups exhibit enhanced selectivity with electron-deficient aromatic ketones, while electron-withdrawing modifications show the opposite trend [30] [33]. These structure-activity relationships directly support the importance of complementary π–π interactions in stereochemical control.

The orientational specificity of π–π stacking interactions contributes to facial selectivity by preferentially stabilizing transition states where the aromatic substrate approaches from the less hindered face of the catalyst [29] [30]. Edge-to-face π–π arrangements, characterized by T-shaped geometries, provide particularly effective stereochemical discrimination by creating asymmetric steric and electronic environments around the reaction center [31] [18].

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (66.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (30.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(S)-2-Methyl-CBS-oxazaborolidine

Dates

Last modified: 08-15-2023

Explore Compound Types